4-O-alpha-D-Glucopyranosylmoranoline
Overview
Description
4-O-alpha-D-Glucopyranosylmoranoline is a monosaccharide derivative characterized by the presence of an alpha-D-glucosyl residue attached at position 4 of a (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol structure . This compound is known for its role as a metabolite and its involvement in various biological processes .
Scientific Research Applications
4-O-alpha-D-Glucopyranosylmoranoline has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosylmoranoline typically involves a transglycosylation reaction. This reaction uses N-substituted moranolines and soluble starch as the glucose donor, catalyzed by cyclodextrin glycosyltransferase from Bacillus stearothermophilus . The resultant transglycosylation products are then hydrolyzed by glucoamylase from Rhizopus niveus . This enzymatic synthesis method is notable for its efficiency, converting a significant percentage of the starting materials into the desired product .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic synthesis routes, leveraging large-scale bioreactors to facilitate the transglycosylation and hydrolysis reactions. The use of biocatalysts ensures high specificity and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosylmoranoline primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .
Common Reagents and Conditions
Transglycosylation: Catalyzed by cyclodextrin glycosyltransferase, using soluble starch as the glucose donor.
Hydrolysis: Catalyzed by glucoamylase, breaking down the transglycosylation products into the final compound.
Major Products
The major product of these reactions is this compound itself, with potential minor by-products depending on the specific reaction conditions and substrates used .
Mechanism of Action
4-O-alpha-D-Glucopyranosylmoranoline exerts its effects primarily through the inhibition of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . By inhibiting this enzyme, the compound can reduce the rate of glucose absorption in the intestines, thereby helping to regulate blood sugar levels . The molecular targets include the active sites of alpha-glucosidase, where the compound binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
4-O-alpha-D-Glucopyranosylmoranoline is similar to other alpha-glucosidase inhibitors such as 1-deoxynojirimycin (DNJ) and its derivatives . it is unique in its specific glycosidic linkage and the presence of an alpha-D-glucosyl residue, which confer distinct inhibitory properties and metabolic stability . Other similar compounds include N-hydroxyethyl DNJ and N-butyl DNJ, which also inhibit alpha-glucosidase but differ in their side chain modifications and potency .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9/c14-2-4-11(7(17)5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIYGFSOIHFHK-NIKVEEOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135748 | |
Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucopyranosylmoranoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80312-32-9 | |
Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80312-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranosylmoranoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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